6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid
Description
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is a quinoline derivative featuring a methyl group at position 6, a 3-methylphenylamino substituent at position 4, and a carboxylic acid moiety at position 2. The structural uniqueness of this compound lies in its substitution pattern, which combines electron-donating (methyl) and hydrogen-bonding (amino, carboxylic acid) groups. These features may influence its solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
6-methyl-4-(3-methylanilino)quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJNRNXFNCVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid typically involves multi-step organic reactions
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Substitution with 3-Methylphenylamino Group: The final step involves the substitution of the amino group with a 3-methylphenyl group, typically using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been recognized for its structural characteristics that may confer various biological activities. While specific literature on 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is limited, quinoline derivatives generally exhibit a range of pharmacological properties, including:
- Antitumor Activity : Some quinoline carboxylic acids have been investigated for their potential in cancer treatment. Research indicates that modifications in the quinoline structure can enhance antitumor efficacy.
- Antimalarial Properties : Quinoline derivatives are well-known for their activity against malaria. For instance, related compounds have shown promising results against Plasmodium falciparum, leading to the development of new antimalarial agents .
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Although specific studies on this compound's mechanism of action are lacking, similar quinoline compounds have demonstrated:
- Inhibition of Protein Synthesis : Some derivatives act by inhibiting translation elongation factors, which are critical for protein synthesis in pathogens like Plasmodium falciparum .
- Antimicrobial Effects : The structural features of quinolines often contribute to their antimicrobial properties, making them suitable candidates for further pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions, including:
- Substitution Reactions : Utilizing reagents such as sodium methoxide for substitution processes.
- Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Methyl 4-(3-chloro-4-methylphenyl)aminoquinoline-2-carboxylate | Structure | Known for antimicrobial properties; used as a building block for more complex derivatives. |
| 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | Structure | Exhibits similar biological activities; potential applications in proteomics research. |
| 4-Aminoquinoline derivatives | - | Broad category with diverse biological activities; often studied for antimalarial properties. |
The distinct substitutions in this compound may confer unique pharmacological profiles compared to these similar compounds.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, the broader class of quinolines has been extensively studied. For example:
Biological Activity
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₆N₂O₂
- Molecular Weight : 292.3 g/mol
- CAS Number : 1031956-82-7
Research indicates that quinoline derivatives, including this compound, may exert their biological effects primarily through:
- Inhibition of Kinases : Many quinoline derivatives target various kinases involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
- Anti-inflammatory Pathways : The compound may also modulate inflammatory responses, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Anticancer Activity
A significant focus has been on the anticancer potential of this compound and its analogs. Key findings include:
- In vitro Studies : Preliminary screenings have shown that carboxylic acid analogs exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 138 nM against VEGFR-2, indicating strong inhibitory activity .
| Compound | IC₅₀ Value (nM) | Target |
|---|---|---|
| This compound | TBD | VEGFR-2 |
| 6-Chloroquinolone derivative | 138 | VEGFR-2 |
| 6-Fluoroquinolone derivative | 340 | VEGFR-2 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various pharmacological assays:
- In vivo Studies : Compounds structurally related to this quinoline derivative have shown promising anti-inflammatory and analgesic effects in animal models . These findings suggest a potential for therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Quinoline Derivatives : A study synthesized several quinoline derivatives and evaluated their anticancer properties. The results indicated that modifications at specific positions significantly influenced their biological activity. The compound was noted for its promising structure that could be optimized for better efficacy .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including COX enzymes. The results aligned well with experimental data, supporting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences and Implications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Quinoline Core Formation : Start with a Gould-Jacobs reaction using substituted anilines and β-keto esters to form the quinoline backbone. For example, cyclization of 3-methylanthranilic acid derivatives with diketene intermediates has been effective for similar quinoline-2-carboxylic acids .
Introduction of the (3-Methylphenyl)amino Group : Use Ullmann coupling or Buchwald-Hartwig amination to introduce the aryl amino group at the 4-position. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos are commonly employed for such C–N bond formations .
Carboxylic Acid Activation : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, followed by coupling with amines or other nucleophiles if further derivatization is needed .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the quinoline backbone (δ ~8.0–9.0 ppm for aromatic protons) and substituents (e.g., methyl groups at δ ~2.5 ppm). The (3-methylphenyl)amino group will show distinct aromatic splitting patterns .
- FT-IR : Look for carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹) .
- HPLC/MS : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95%). ESI-MS should show [M+H]+ at m/z 307.1 (calculated for C₁₉H₁₈N₂O₂) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized for the coupling of the (3-methylphenyl)amino group?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to improve yield. For example, Pd(OAc)₂/XPhos in toluene at 110°C achieved >80% yield in analogous quinoline aminations .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Non-polar solvents (toluene) favor coupling efficiency .
- Additives : Use Cs₂CO₃ as a base to deprotonate the amine and accelerate transmetallation.
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3Kδ (relevant to inflammation) or Mycobacterium tuberculosis enzymes. The 4-aryl amino group may occupy hydrophobic pockets, as seen in 4-(adamantyl)quinoline inhibitors .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO/LUMO energies) and predict reactivity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets and identify critical residue interactions .
Q. How can contradictory bioactivity data from different assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion. For example, if a compound shows activity in MIC but not in agar, check solubility or diffusion limitations .
- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific effects. EC₅₀ shifts may indicate assay interference (e.g., fluorescence quenching in cell-based assays) .
- Metabolic Stability : Test in liver microsomes to rule out rapid degradation masking activity in longer assays .
Q. What factors influence the stability of this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). The carboxylic acid group may hydrolyze under strong basic conditions, while the quinoline ring is stable in neutral pH .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic systems). Store lyophilized samples at –20°C to prevent dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
